In-depth Technical Guide to [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
In-depth Technical Guide to [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the electron-withdrawing trifluoromethyl group and a fluorine atom on the pyridine ring, impart desirable properties for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical Properties
The chemical and physical properties of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol are summarized below. While experimental data for some properties are not publicly available, predicted values based on its structure are included.
Table 1: Physicochemical Properties of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
| Property | Value | Source |
| CAS Number | 1227515-52-7 | Synthonix[1] |
| Molecular Formula | C₇H₅F₄NO | Synthonix[1] |
| Molecular Weight | 195.11 g/mol | Synthonix[1] |
| Density | 1.453 ± 0.06 g/cm³ | Chemical synthesis supplier[2] |
| Appearance | Not explicitly reported, likely a solid or oil | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Storage Conditions | Inert atmosphere, room temperature | BLDpharm[3] |
Synthesis
Hypothetical Experimental Protocol: Reduction of a Picolinate Ester
This protocol is based on the general synthesis of similar pyridine methanols and should be adapted and optimized for the specific substrate.
1. Materials and Reagents:
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Methyl 3-fluoro-5-(trifluoromethyl)picolinate
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Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dry workup reagents (e.g., anhydrous sodium sulfate)
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Standard laboratory glassware and safety equipment
2. Procedure:
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A solution of methyl 3-fluoro-5-(trifluoromethyl)picolinate in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to 0 °C in an ice bath.
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A reducing agent, such as lithium aluminum hydride (LiAlH₄), is slowly added in portions to the stirred solution. The reaction is exothermic and should be controlled carefully.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
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The resulting slurry is filtered, and the filter cake is washed with THF.
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The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol.
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The crude product can be purified by column chromatography on silica gel.
Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.
Synthesis Workflow Diagram
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol are not currently available in public databases. Researchers synthesizing this compound would need to perform standard analytical techniques for characterization.
Biological Activity and Applications
[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, particularly as kinase inhibitors and agents targeting the central nervous system (CNS).[4]
The trifluoromethylpyridine scaffold is a privileged structure in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule. The fluorine atom can further modulate the electronic properties and basicity of the pyridine ring, influencing its interaction with biological targets.
Role in Kinase Inhibitor Development
The trifluoromethylpyridine moiety is found in several kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in kinase active sites. The overall scaffold can be elaborated with various substituents to achieve potency and selectivity for specific kinases.
Potential in CNS Drug Discovery
Fluorinated compounds often exhibit increased lipophilicity, which can facilitate penetration of the blood-brain barrier (BBB), a critical requirement for drugs targeting the CNS. The structural features of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol make it an attractive starting point for the development of novel CNS agents.
Logical Workflow for Drug Discovery Application
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) for [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is not publicly available. However, based on the safety information for structurally related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation, ingestion, and skin contact.
Conclusion
[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals. While detailed experimental data on its physical and chemical properties are sparse, its structural characteristics suggest it is a promising scaffold for creating novel kinase inhibitors and CNS-active compounds. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential.
References
- 1. Synthonix, Inc > 1227515-52-7 | [3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol [synthonix.com]
- 2. 1227515-52-7[3-Fluoro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine 97%]- Jizhi Biochemical [acmec.com.cn]
- 3. 1227515-52-7|(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
